molecular formula C8H8N2O3 B2606190 3-Acetamidopyridine-2-carboxylic acid CAS No. 3303-18-2

3-Acetamidopyridine-2-carboxylic acid

Cat. No.: B2606190
CAS No.: 3303-18-2
M. Wt: 180.163
InChI Key: AEEOHJDEILSIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamidopyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O3/c1-5(11)10-6-3-2-4-9-7(6)8(12)13/h2-4H,1H3,(H,10,11)(H,12,13) . This suggests that the molecule is planar with a carbonyl group and a hydroxyl group attached to the same carbon .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature with a melting point of 216-218°C . It is part of the carboxylic acid group, which is known for its polar nature due to the presence of a carbonyl and a hydroxyl group attached to the same carbon .

Scientific Research Applications

Cocrystallization Agent

2-Acetaminopyridine has been explored as a potential cocrystallizing agent to take advantage of the 2-aminopyridine moiety as a structural and geometric complement to carboxylic acids. This avoids transforming two neutral molecular building blocks into an ion-pair during noncovalent assembly, demonstrating its capability of affecting the construction of binary cocrystals in a predictable manner (Aakeröy, Hussain, & Desper, 2006).

Chemiluminescence Detection

Derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography using electrogenerated chemiluminescence detection have been identified, with specific reagents found to be selective and sensitive for carboxylic acid derivatization. This optimized detection method for free fatty acids and ibuprofen demonstrates the potential for highly sensitive derivatives under mild reaction conditions (Morita & Konishi, 2002).

Coordination Chemistry

The study of complexes of cobalt(II) and nickel(II) with ligands such as 2-acetamidopyridine and its derivatives has provided insights into their structure, magnetic properties, and spectroscopic characteristics, confirming their octahedral complexes nature (Shaw & Sutton, 1969).

Antimetastatic Activity

The synthesis and evaluation of L-iduronic acid-type 1-N-iminosugars derived from 2-acetamidopyridine and its analogs have shown promising antimetastatic activity, inhibiting the invasion of cancer cells through reconstituted basement membranes and pulmonary metastasis in mice, indicating a significant potential for cancer treatment (Nishimura et al., 1997).

Electrochemical Oxidation

A novel approach for the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using 4-acetamido-TEMPO as a mediator has been developed. This method successfully converts various substrates to the corresponding carboxylic acids under mild conditions, demonstrating a potential alternative to traditional oxidation methods (Rafiee et al., 2018).

Safety and Hazards

The safety information for 3-Acetamidopyridine-2-carboxylic acid includes several hazard statements such as H302, H315, H319, and H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-acetamidopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-6-3-2-4-9-7(6)8(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEOHJDEILSIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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